

Structural Biology of Olomorasib Binding to KRAS G12C: A Technical Guide

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 19	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional aspects of Olomorasib's interaction with the KRAS G12C mutant protein. Olomorasib (LY3537982) is a potent, highly selective, second-generation oral inhibitor that covalently targets the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state.[1][2][3][4] This mechanism of action prevents downstream signaling through critical oncogenic pathways, leading to an anti-tumor response.[1] While the precise co-crystal structure of Olomorasib bound to KRAS G12C has not been publicly disclosed, extensive research on analogous covalent inhibitors provides a strong framework for understanding its binding characteristics.[5]

Core Mechanism of Action

The KRAS G12C mutation introduces a cysteine residue at position 12, which is not present in the wild-type protein. This mutation constitutively activates the KRAS protein by impairing its ability to hydrolyze GTP to GDP, leading to the persistent activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive cell proliferation and survival.

Olomorasib is designed to exploit the unique nucleophilic nature of this mutant cysteine. It binds non-covalently to a pocket on the KRAS G12C protein known as the Switch-II pocket, positioning its electrophilic warhead in proximity to the cysteine residue. This is followed by the formation of an irreversible covalent bond, effectively trapping the KRAS G12C protein in an inactive conformation.



Quantitative Analysis of Olomorasib Activity

The following tables summarize the available quantitative data on the in vitro and clinical activity of Olomorasib.

In Vitro Cellular Potency

Cell Line	Combination Agent	IC50 (μM)	Cancer Type
SW1463	Abemaciclib	0.001	Colorectal Cancer
H358	Abemaciclib	0.003	Non-Small Cell Lung Cancer
MIAPACA2	Abemaciclib	0.007	Pancreatic Cancer

Data from MedChemExpress, citing patent WO2021118877A1.[6]

Clinical Efficacy of Olomorasib Monotherapy (Phase 1/2

LOXO-RAS-20001 Study)

Patient Cohort	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS) (months)
Non-CRC Solid Tumors	35%	7.1
KRAS G12C Inhibitor-Naïve NSCLC	Not Reported	7.9
NSCLC Previously Treated with a KRAS G12C Inhibitor	41%	8.1

Data presented at the 2024 ASCO Annual Meeting.[7][8][9]

Clinical Efficacy of Olomorasib in Combination with Pembrolizumab (Phase 1/2 LOXO-RAS-20001 Study)



Patient Cohort	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
First-Line Metastatic NSCLC	77%	Not Reached
Previously Treated KRAS G12C-Mutant NSCLC	40%	Not Evaluable

Data presented at the 2024 ASCO Annual Meeting.[7][8][10][11][12][13]

Key Experimental Protocols

Detailed structural and biophysical characterization of covalent inhibitors like Olomorasib relies on a suite of standard experimental techniques. Below are generalized protocols for key assays.

X-ray Crystallography of Inhibitor-KRAS G12C Complex

Objective: To determine the three-dimensional structure of Olomorasib covalently bound to KRAS G12C, revealing the precise binding mode and interactions.

Methodology:

- · Protein Expression and Purification:
 - The human KRAS (residues 1-169, G12C mutant) is expressed in E. coli.
 - The protein is purified using affinity chromatography (e.g., Ni-NTA), followed by removal of the affinity tag with a specific protease.
 - Further purification is achieved through ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.
 - The protein is loaded with GDP.
- Co-crystallization:



- The purified KRAS G12C-GDP protein is incubated with a molar excess of Olomorasib to ensure complete covalent modification.
- The complex is concentrated to a suitable concentration for crystallization (typically 5-10 mg/mL).
- Crystallization screening is performed using various commercially available or in-house prepared screens to identify initial crystallization conditions.
- Crystallization conditions (precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.
- Data Collection and Structure Determination:
 - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The data are processed, and the structure is solved by molecular replacement using a previously determined structure of KRAS as a search model.
 - The model is refined, and the inhibitor is built into the electron density map.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the initial non-covalent interaction between Olomorasib and KRAS G12C.

Methodology:

- Immobilization of KRAS G12C:
 - Recombinant, purified KRAS G12C is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
 - The chip surface is activated with a mixture of EDC and NHS.



- KRAS G12C in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
- Remaining active esters are quenched with ethanolamine.
- Binding Analysis:
 - A series of concentrations of Olomorasib are prepared in a suitable running buffer (e.g., HBS-EP+).
 - Each concentration is injected over the immobilized KRAS G12C surface, and the binding response is measured in real-time.
 - A flow cell with no immobilized protein or with a control protein serves as a reference.
 - The sensor surface is regenerated between injections if necessary, using a low pH buffer or other appropriate regeneration solution.
- Data Analysis:
 - The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal.
 - The association and dissociation phases are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.
 - The equilibrium dissociation constant (KD) is calculated as koff/kon.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of Olomorasib with KRAS G12C in a cellular environment by measuring the change in the thermal stability of the target protein upon ligand binding.

Methodology:

Cell Treatment:



 KRAS G12C mutant cells (e.g., NCI-H358) are cultured and treated with various concentrations of Olomorasib or a vehicle control for a defined period.

Thermal Challenge:

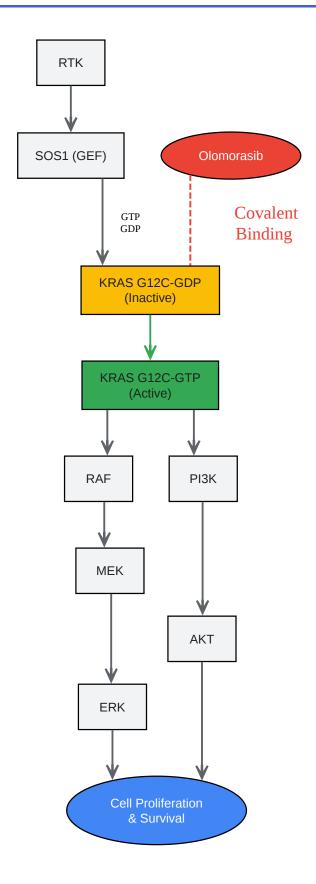
- The treated cells are harvested, washed, and resuspended in a suitable buffer.
- The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
- The samples are then cooled on ice.
- Protein Extraction and Analysis:
 - Cells are lysed by freeze-thaw cycles or other methods that do not denature the proteins.
 - The soluble fraction of the lysate is separated from the aggregated, denatured proteins by centrifugation.
 - The amount of soluble KRAS G12C in the supernatant at each temperature is quantified by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.

Data Analysis:

- The amount of soluble KRAS G12C is plotted against the temperature for each treatment condition.
- A melting curve is generated, and the melting temperature (Tm), the temperature at which
 50% of the protein is denatured, is determined.
- A shift in the Tm to a higher temperature in the presence of Olomorasib indicates stabilization of KRAS G12C and confirms target engagement.

Visualizations KRAS G12C Signaling Pathway and Olomorasib Inhibition



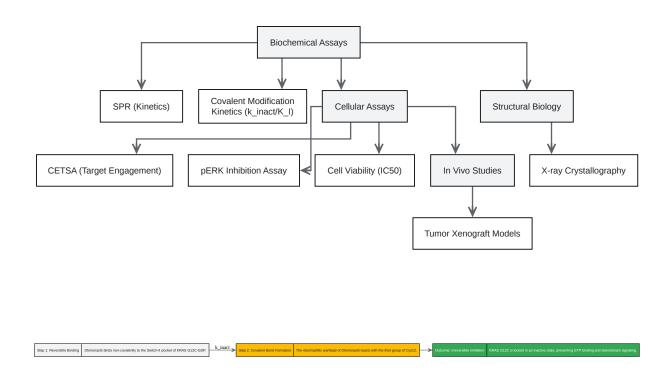


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Caption: KRAS G12C signaling pathway and inhibition by Olomorasib.



Experimental Workflow for Olomorasib Characterization



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